molecular formula C18H25NO3 B11836123 Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

Cat. No.: B11836123
M. Wt: 303.4 g/mol
InChI Key: HKXKEWZMZZCHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol It is a piperidine derivative that features a tert-butyl ester group and a 3-methylbenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 301.40 g/mol
  • IUPAC Name : Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to interact with multiple biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting potential for development as anticancer agents .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties:

  • PD-L1 Inhibition : Research indicates that it may inhibit the PD-L1 pathway, enhancing immune responses against tumors. In experiments with mouse splenocytes, this compound demonstrated the ability to restore immune function significantly, indicating its potential as an immunotherapeutic agent.

Case Study 1: Cytotoxicity in Cancer Cells

A detailed investigation assessed the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
FaDu (Hypopharyngeal)5.0Induction of apoptosis
MCF-7 (Breast)10.0Cell cycle arrest
A549 (Lung)8.5Inhibition of proliferation

These findings highlight the compound's potential as a therapeutic agent against various cancers.

Case Study 2: Immunological Response Enhancement

In another study focusing on immune modulation, this compound was tested for its effects on T-cell activation:

Treatment Group% Increase in T-cell Activation
Control0%
Low Concentration25%
High Concentration50%

The results indicate that higher concentrations significantly enhance T-cell activation, underscoring its potential role in immunotherapy .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the 3-methylbenzoyl substituent offers potential for various chemical modifications .

Biological Activity

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 3-methylbenzoyl moiety. The structural formula can be represented as follows:

C16H23NO2\text{C}_{16}\text{H}_{23}\text{N}\text{O}_2

This compound is synthesized through various chemical pathways, often involving the coupling of piperidine derivatives with aromatic ketones.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound modulates the activity of these targets, which can lead to various biological effects, including anti-inflammatory and neuroprotective properties.

Key Mechanisms:

  • Receptor Interaction : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.
  • Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that piperidine derivatives can inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses.

Table 1: Inhibition of NLRP3 Activation by Piperidine Derivatives

CompoundConcentration (µM)Pyroptosis Inhibition (%)
This compound1024.9 ± 6.3
Control-0

The above data illustrates the compound's potential to reduce pyroptotic cell death in macrophages, a critical factor in inflammation.

Neuroprotective Activity

The compound is also being investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases.

Case Study: Neuroprotection in Cell Models
A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. Results showed that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated control groups.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various piperidine derivatives, including this compound. These investigations aim to elucidate structure-activity relationships (SAR) that contribute to their pharmacological profiles.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
NeuroprotectionIncreased cell viability in neuroblastoma
Enzyme inhibitionModulation of specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves coupling 3-methylbenzoyl chloride with a tert-butyl piperidine-1-carboxylate precursor. Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature . Optimize yields by controlling stoichiometry, reaction time (typically 12–24 hours), and purification via silica gel column chromatography or recrystallization .
  • Critical Parameters : Monitor reaction progress using TLC. Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl group at 1.2–1.4 ppm, aromatic protons at 7.0–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 332.212) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) and literature analogs .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Emergency Measures :

  • Eye Exposure : Rinse with water for 15 minutes; seek medical attention .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for derivatives of this compound?

  • Resolution Strategies :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous peaks, use X-ray crystallography if crystals are obtainable .
  • Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections to improve shift predictions .
    • Case Study : If aromatic protons deviate from predicted shifts, assess steric effects from the 3-methylbenzoyl group or conformational flexibility of the piperidine ring .

Q. What strategies enhance the regioselectivity of alkylation or acylation reactions involving this compound?

  • Regioselective Modifications :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired reaction sites during functionalization .
  • Solvent/Base Optimization : Use polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) to favor nucleophilic attack at the piperidine nitrogen .
    • Example : For N-alkylation, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to improve reaction efficiency at room temperature .

Q. What computational modeling approaches predict the biological activity of this compound, and how can these models be validated?

  • Modeling Workflow :

  • Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize binding poses with low RMSD (<2.0 Å) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-protein stability .
    • Experimental Validation :
  • In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ values for kinase targets) or antimicrobial activity (MIC against S. aureus or E. coli) .
  • SAR Studies : Compare activity of analogs (e.g., fluorinated or methyl-substituted derivatives) to refine computational predictions .

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-13-6-5-7-15(12-13)16(20)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3

InChI Key

HKXKEWZMZZCHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.